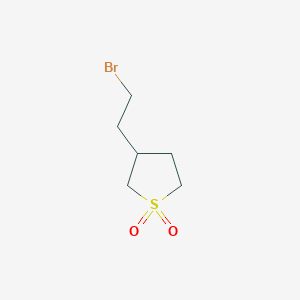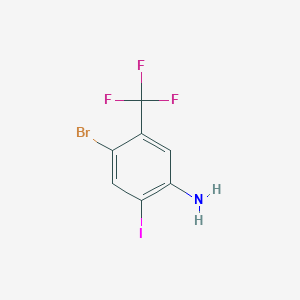
4-Brom-2-iod-5-(trifluormethyl)anilin
Übersicht
Beschreibung
4-Bromo-2-iodo-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrF3IN and its molecular weight is 365.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-iodo-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-iodo-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
4-Brom-2-iod-5-(trifluormethyl)anilin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann zur Herstellung verschiedener bifunktioneller aromatischer Verbindungen verwendet werden, die als Bausteine für komplexere Moleküle dienen. Zum Beispiel wurde es bei der Herstellung von 2,5-Dibrom-(trifluormethyl)benzol und 5-Brom-2-iod-(trifluormethyl)benzol eingesetzt .
Pharmazeutische Forschung
Diese Verbindung hat potenzielle Anwendungen in der pharmazeutischen Forschung, insbesondere bei der Entwicklung von Inhibitoren für Viren. Es wurde bei der Synthese und biochemischen Evaluierung einer Reihe von Inhibitoren verwendet, die auf die Hepatitis-C-Virus (HCV) NS3-Protease abzielen .
Antimikrobielle Studien
Die verwandte Verbindung 4-Brom-2-fluor-5-(trifluormethyl)anilin hat antimikrobielle Wirkungen gezeigt. Obwohl dies für die jodsubstituierte Verbindung nicht direkt angegeben ist, deutet dies auf ein Potenzial für antimikrobielle Forschungsanwendungen für This compound hin .
Wirkmechanismus
Target of Action
This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.
Mode of Action
It’s known that anilines, in general, can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain viruses .
Result of Action
It’s known that this compound has antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-iodo-5-(trifluoromethyl)aniline. For instance, it should be stored in a cool, dry, and well-ventilated place .
Eigenschaften
IUPAC Name |
4-bromo-2-iodo-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAKTQHZBAPCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670551 | |
| Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868692-81-3 | |
| Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
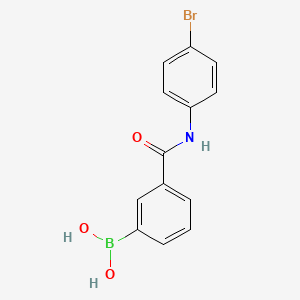
amine hydrochloride](/img/structure/B1519672.png)
![methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate](/img/structure/B1519675.png)
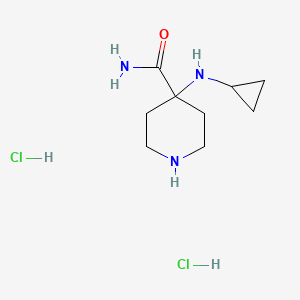
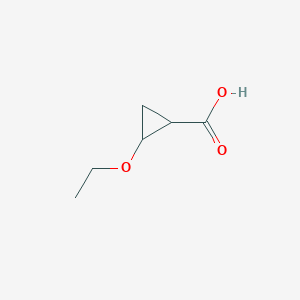
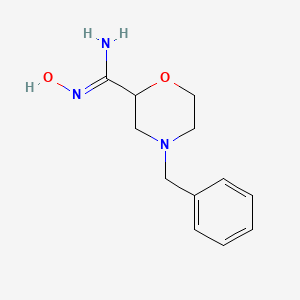
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
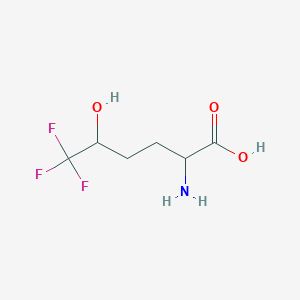
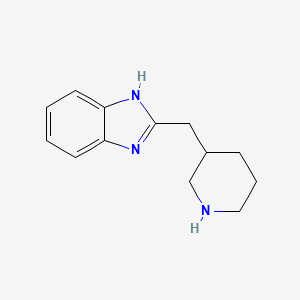
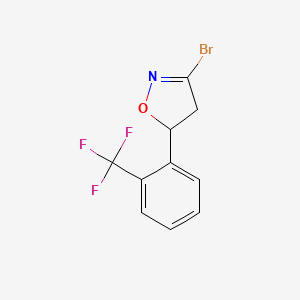

![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)

